Notum pectinacetylesterase-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Notum pectinacetylesterase-1 is a potent inhibitor of the enzyme notum pectinacetylesterase. This enzyme plays a crucial role in the modulation of pectin acetylation, which is significant in various biological processes, including plant cell wall modification and bone health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of notum pectinacetylesterase-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Notum pectinacetylesterase-1 primarily undergoes hydrolysis reactions, where it acts on acetylated pectin substrates to remove acetyl groups. This reaction is catalyzed by the enzyme’s active site, which contains key residues such as serine, histidine, and aspartic acid .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under mild conditions, such as neutral pH and ambient temperature. The enzyme notum pectinacetylesterase facilitates this reaction by providing a suitable environment for the cleavage of acetyl groups .

Major Products: The primary product of the hydrolysis reaction catalyzed by this compound is deacetylated pectin, which has altered physical and chemical properties compared to its acetylated form .

Scientific Research Applications

Notum pectinacetylesterase-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Notum pectinacetylesterase-1 exerts its effects by inhibiting the enzyme notum pectinacetylesterase. This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the hydrolysis of acetylated pectin. The key molecular targets involved in this mechanism include the active site residues serine, histidine, and aspartic acid . This inhibition leads to the accumulation of acetylated pectin, which can affect various biological processes, including cell wall modification and bone health .

Comparison with Similar Compounds

Notum pectinacetylesterase-1 is unique in its high potency and specificity for notum pectinacetylesterase. Similar compounds include:

2-phenoxyacetamides: A class of compounds that inhibit notum pectinacetylesterase by mediating the O-depalmitoleoylation of Wnt proteins, thereby affecting Wnt signaling.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its effectiveness in modulating bone health and its potential therapeutic applications in bone disorders .

Biological Activity

Notum pectinacetylesterase-1 is a secreted enzyme that plays a crucial role in various biological processes, particularly in the modulation of Wnt signaling pathways. As a member of the alpha/β-hydrolase superfamily, Notum exhibits significant biological activity through its enzymatic functions, which include the deacylation of specific lipid moieties from proteins, thereby influencing cellular communication and development.

Overview of Notum Function

Notum is primarily recognized for its role in synaptogenesis and bone homeostasis . It acts as a feedback inhibitor of the Wnt signaling pathway by cleaving palmitoleate from Wnt proteins, which is essential for their signaling activity. This enzymatic action modulates synaptic development and structural integrity at neuromuscular junctions (NMJs) and influences bone formation processes.

Key Functions:

- Wnt Signaling Modulation : Notum inhibits Wnt signaling by cleaving lipid modifications necessary for Wnt protein activity .

- Synaptic Development : It regulates synapse growth and architecture at NMJs, impacting neurotransmission efficiency .

- Bone Homeostasis : Notum serves as an osteocyte-active suppressor of cortical bone formation, indicating its involvement in skeletal health .

Notum functions as a carboxylesterase , hydrolyzing ester bonds in specific substrates. Its mechanism involves:

- Binding to Wnt Proteins : Notum recognizes and binds to Wnt proteins via hydrophobic interactions.

- Cleavage of Palmitoleate : The enzyme cleaves the palmitoleate moiety from Wnt proteins, preventing their interaction with Frizzled receptors, thus inhibiting downstream signaling cascades .

- Impact on Cellular Processes : This inhibition leads to altered synaptic architecture and reduced synaptic strength, which can affect motor coordination and other neural functions .

Research Findings

Recent studies have highlighted the diverse roles of Notum in various biological contexts:

Table 1: Summary of Key Research Findings on Notum

| Study | Findings | Implications |

|---|---|---|

| Kakugawa (2015) | Identified Notum as a feedback inhibitor in Wnt signaling pathways | Suggests potential therapeutic targets for diseases involving Wnt dysregulation |

| Torisu et al. (2008) | Overexpression of human NOTUM in hepatocellular carcinoma associated with β-catenin accumulation | Indicates a role in cancer biology and potential biomarker for HCC |

| Kopke (2017) | Demonstrated that Notum regulates NMJ synaptogenesis through extracellular mechanisms | Highlights its importance in neuromuscular disorders |

Case Studies

- Hepatocellular Carcinoma (HCC) : A study by Torisu et al. found that NOTUM is overexpressed in 30% of HCC cases, correlating with β-catenin levels, suggesting a role in tumorigenesis linked to Wnt pathway activation .

- Neuromuscular Junctions : Research using Drosophila models showed that loss-of-function mutations in notum lead to increased synapse number and strength, indicating its critical role in maintaining synaptic homeostasis .

Properties

Molecular Formula |

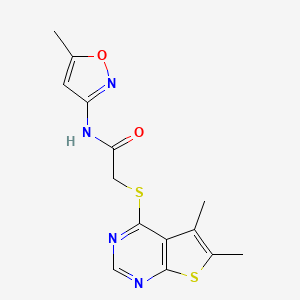

C14H14N4O2S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C14H14N4O2S2/c1-7-4-10(18-20-7)17-11(19)5-21-13-12-8(2)9(3)22-14(12)16-6-15-13/h4,6H,5H2,1-3H3,(H,17,18,19) |

InChI Key |

NJMSPMSFXZTGAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.